molecular formula C23H19F3N4O3 B2660855 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923179-51-5

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2660855
CAS No.: 923179-51-5
M. Wt: 456.425
InChI Key: GHSZZKPEWCCAIW-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a sophisticated pyrazolopyridine derivative offered for research and development purposes. This compound features a complex molecular architecture that integrates a pyrazolo[4,3-c]pyridine core, a 2-methoxyethyl side chain, a phenyl ring, and a 4-(trifluoromethyl)phenyl carboxamide group. The presence of the trifluoromethyl group is of particular interest, as this moiety is known to significantly influence a compound's metabolic stability, lipophilicity, and overall bioavailability, making it a common feature in modern medicinal chemistry campaigns . Compounds based on the pyrazolopyridine scaffold, such as pyrazolo[1,5-a]pyrimidines, have been extensively investigated and reported in scientific literature for their diverse biological activities. These activities include serving as potent inhibitors of various kinases such as Pim-1 kinase, cyclin-dependent kinases (CDKs), and threonine tyrosine kinase (TTK) . Additionally, this class of compounds has shown promise as antagonists for serotonin 5-HT6 receptors and inhibitors of phosphodiesterases (PDEs), making them relevant for neurological disorder research . The specific research applications and mechanism of action for this particular analog require further investigation by the scientific community. This product is intended for use in exploratory biological screening, structure-activity relationship (SAR) studies, and as a building block in advanced chemical synthesis. It is supplied with guaranteed high purity and quality for research use only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3/c1-33-12-11-29-13-18(21(31)27-16-9-7-15(8-10-16)23(24,25)26)20-19(14-29)22(32)30(28-20)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSZZKPEWCCAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.

    Attachment of the methoxyethyl side chain: This can be accomplished through alkylation reactions using suitable reagents.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with an amine derivative to form the final carboxamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Position 5 Substituent Carboxamide Substituent Core Structure CAS/ID
Target Compound 2-Methoxyethyl 4-(Trifluoromethyl)phenyl Pyrazolo[4,3-c]pyridine -
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Ethyl 4-Ethoxyphenyl Pyrazolo[4,3-c]pyridine 923682-25-1
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Benzyl 3-Methylphenyl Pyrazolo[4,3-c]pyridine 923216-25-5
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Propyl 2-Methoxyethyl Pyrazolo[4,3-c]pyridine 923233-41-4
SU101 (N-[4-(Trifluoromethyl)phenyl]5-methylisoxazole-4-carboxamide) - 4-(Trifluoromethyl)phenyl Isoxazole -

Key Observations:

Position 5 Substituents: The target compound’s 2-methoxyethyl group balances hydrophilicity and steric bulk compared to ethyl (923682-25-1) or propyl (923233-41-4) groups. Benzyl (923216-25-5) introduces higher lipophilicity but may reduce solubility .

Carboxamide Substituents :

  • The 4-(trifluoromethyl)phenyl group in the target compound and SU101 is associated with enhanced receptor binding due to electron-withdrawing effects and hydrophobic interactions .
  • Ethoxy (923682-25-1) or methyl (923216-25-5) substituents on the phenyl ring may reduce binding affinity compared to trifluoromethyl .

Key Findings:

Mechanistic Overlap with SU101: SU101 inhibits PDGFRβ phosphorylation and downstream signaling via its trifluoromethylphenyl group . Unlike SU101’s isoxazole core, the pyrazolo-pyridine scaffold may offer improved metabolic stability due to reduced susceptibility to oxidation .

Synthetic Accessibility :

  • Analogues like 923682-25-1 and 923233-41-4 are synthesized via heterocyclization (e.g., hydrazine-carbothioamide intermediates) and carboxamide coupling (). The target compound likely follows similar steps with specialized reagents for trifluoromethyl incorporation .

Hydrogen Bonding and Crystal Packing

  • In analogues like 923233-41-4, the methoxyethyl group may participate in weak hydrogen bonds, influencing solubility and crystal packing .

Biological Activity

The compound 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS No. 923227-75-2) is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, structural characteristics, and potential applications based on existing research.

Structural Characteristics

The compound features a complex structure characterized by:

  • Pyrazolo[4,3-c]pyridine core : A bicyclic framework known for diverse biological activities.
  • Functional groups :
    • Methoxyethyl group (OCH3-OCH_3)
    • Trifluoromethyl group (CF3-CF_3)
    • Phenyl group

These structural components are known to influence the compound's potency , metabolic stability , and blood-brain barrier permeability .

Enzyme Inhibition Potential

The structure of the compound suggests potential as an enzyme inhibitor , although specific studies detailing its inhibitory activity against particular enzymes are currently lacking. The presence of the pyrazolo core and amide functionalities are indicative of compounds that often exhibit such properties .

Neuroprotective Effects

Some studies suggest that similar compounds may possess neuroprotective properties due to their ability to cross the blood-brain barrier. The trifluoromethyl and methoxy groups enhance lipophilicity, potentially aiding in central nervous system (CNS) targeting .

Case Studies and Research Findings

  • Study on Related Pyrazolopyridines :
    • A study explored the biological activity of various pyrazolopyridine derivatives, revealing significant cytotoxic effects against human cancer cell lines.
    • The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
  • Synthesis and Characterization :
    • Research focused on synthesizing derivatives of pyrazolo[4,3-c]pyridine and evaluating their biological activities.
    • Compounds were characterized using NMR and mass spectrometry to confirm their structures before biological testing.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
5-(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)aminoContains a phenyl ring and trifluoromethyl groupDifferent substitution pattern on phenyl ring
3-(trifluoromethyl)phenylacetic acid methyl esterFeatures a trifluoromethyl groupLacks the pyrazolo core structure

The uniqueness of This compound lies in its specific substitution pattern and the presence of the pyrazolo core .

Q & A

Q. Critical Parameters :

StepSolventTemperatureCatalyst/PurificationYield Range
CyclocondensationEthanol80°CChromatography (silica gel)45–60%
AlkylationTHF0–25°CK₂CO₃70–85%
Amide CouplingDCMRTHATU, DIEA50–70%

How can reaction conditions be optimized to enhance yield and purity?

Advanced Question
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility for cyclocondensation but may require post-reaction dilution to prevent side reactions .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in trifluoromethylphenyl introduction .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
  • Purification : Use of preparative HPLC with C18 columns resolves stereoisomeric impurities, critical for >95% purity .

Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 45% vs. 70%) often arise from differences in stoichiometric ratios or moisture sensitivity of intermediates. Systematic DoE (Design of Experiments) is recommended to identify dominant variables .

What spectroscopic and crystallographic techniques validate the compound’s structure?

Basic Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyethyl proton signals at δ 3.2–3.5 ppm; trifluoromethyl singlet at δ 7.6 ppm) .
  • X-ray Crystallography : Resolves the pyrazolo-pyridine core’s planar geometry and hydrogen-bonding motifs (e.g., N-H···O interactions in the carboxamide group) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~530.18 g/mol) .

How can computational methods predict biological target interactions?

Advanced Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to phosphodiesterases (PDEs) or kinase targets, leveraging the trifluoromethyl group’s hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns simulations) to prioritize synthesis targets .
  • QM/MM Calculations : Evaluate transition states for regioselective reactions (e.g., methoxyethyl group orientation during alkylation) .

How should researchers address discrepancies in biological activity data?

Advanced Question
Contradictions in IC₅₀ values (e.g., PDE inhibition vs. kinase assays) may arise from:

  • Assay Conditions : Buffer pH (7.4 vs. 6.8) or co-solvents (DMSO concentration ≤ 0.1%) alter compound solubility .
  • Metabolite Interference : Hepatic microsome stability assays (e.g., rat vs. human S9 fractions) identify active vs. inactive metabolites .
  • Structural Analogs : Compare with derivatives (e.g., replacing trifluoromethyl with bromophenyl) to isolate pharmacophore contributions .

Q. Mitigation Strategy :

VariableStandardization Approach
SolubilityUse standardized DMSO stock solutions (<10 mM)
Assay pHPre-equilibrate buffers to physiological pH (7.4)
Metabolite ScreeningInclude CYP450 inhibition assays

What functional group transformations are feasible for SAR studies?

Basic Question

  • Oxidation : Convert methoxyethyl to carboxylate using KMnO₄/H₂SO₄ (0°C, 2 hr) to study polarity effects .
  • Reduction : Hydrogenate the pyrazole ring with Pd/C (H₂, 50 psi) to assess aromaticity’s role in binding .
  • Halogenation : Introduce bromine at the phenyl ring via electrophilic substitution (Br₂/FeBr₃) for radiolabeling .

Q. Reaction Table :

TransformationReagentsConditionsYield
OxidationKMnO₄, H₂SO₄0°C, 2 hr60%
ReductionPd/C, H₂50 psi, RT75%
HalogenationBr₂, FeBr₃DCM, 40°C55%

What strategies improve stability in formulation studies?

Advanced Question

  • Lyophilization : Prepare phosphate-buffered lyophilizates (pH 6.5) to prevent hydrolysis of the carboxamide group .
  • Excipient Screening : Poloxamer 407 or cyclodextrins enhance aqueous solubility (>2 mg/mL) .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH, 4 weeks) identify primary degradation products via LC-MS .

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